Comparative Synthesis Yield: 2-Chloro-4-methyl-5-nitropyridine vs. 2-Chloro-4-nitropyridine
In a standardized chlorination procedure starting from the corresponding 2-hydroxypyridine derivative, the synthesis of 2-chloro-4-methyl-5-nitropyridine (CMNP) proceeds with an 86% yield, while the analogous synthesis of 2-chloro-4-nitropyridine (CNP), which lacks the methyl group, proceeds with a 78% yield [1]. This difference is attributed to the electron-donating and steric influence of the methyl group at the 4-position, which may affect the rate and efficiency of the chlorination step.
| Evidence Dimension | Synthetic Yield (Chlorination of 2-hydroxy precursor) |
|---|---|
| Target Compound Data | 86% yield |
| Comparator Or Baseline | 2-Chloro-4-nitropyridine (CNP): 78% yield |
| Quantified Difference | +8 percentage points (relative increase of ~10.3%) |
| Conditions | Reaction of 2-hydroxy-4-methyl-5-nitropyridine with POCl3 and PCl5 at 150°C for 2 hours; data from independent but chemically analogous procedures. |
Why This Matters
A higher synthesis yield directly translates to lower material costs and reduced waste generation for procurement and subsequent synthetic campaigns.
- [1] ChemicalBook. 2-Chloro-4-nitropyridine synthesis. Procedure from 2-hydroxy-4-nitropyridine. View Source
